4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate
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Overview
Description
This compound, also known as 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 4-fluorobenzene-1-sulfonate, has a CAS Number of 297150-17-5 . It has a molecular weight of 388.44 and its IUPAC name is 4-[(2E)-3-(2-thienyl)-2-propenoyl]phenyl 4-fluorobenzenesulfonate . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H13FO4S2/c20-15-5-10-18(11-6-15)26(22,23)24-16-7-3-14(4-8-16)19(21)12-9-17-2-1-13-25-17/h1-13H/b12-9+ . This indicates the presence of fluorobenzene, thiophene, and sulfonate groups in the molecule.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 388.44 .Scientific Research Applications
Corrosion Inhibition
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . The presence of the thiophene ring system in this compound may contribute to its ability to protect metals from corrosion.
Organic Semiconductors
Thiophene-mediated molecules play a crucial role in the advancement of organic semiconductors . Their unique electronic properties make them valuable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Pharmacological Properties
Molecules containing the thiophene ring exhibit various pharmacological properties. Examples include:
- Anticancer : Some thiophene-based compounds have demonstrated anticancer activity .
- Anti-inflammatory : Thiophenes may possess anti-inflammatory effects .
- Antimicrobial : Certain thiophene derivatives exhibit antimicrobial properties .
- Antihypertensive and Anti-atherosclerotic : The thiophene framework has been associated with these properties .
Drug Development
Several drugs incorporate thiophene-based structures. For instance:
- Articaine : Used as a voltage-gated sodium channel blocker and dental anesthetic in Europe, it contains a 2,3,4-trisubstituted thiophene .
Synthetic Methods
The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are significant methods for synthesizing thiophene derivatives . These reactions allow access to diverse thiophene-based compounds.
Recent Advances
Recent research has explored metal-free cyclization methods to synthesize 2,4-disubstituted thiophenes . These advances contribute to the expanding toolbox for designing novel thiophene-containing molecules.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures for prevention, response, storage, and disposal .
properties
IUPAC Name |
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FO4S2/c20-15-5-10-18(11-6-15)26(22,23)24-16-7-3-14(4-8-16)19(21)12-9-17-2-1-13-25-17/h1-13H/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERBIJOBKZCTTR-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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